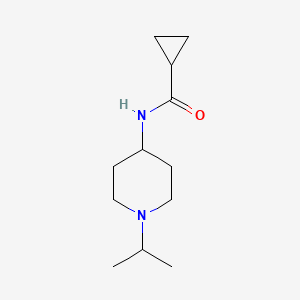![molecular formula C18H18ClIN2O B5178564 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide, commonly known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in studying pain and inflammation. CPIP is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in the perception of pain and inflammation.
作用機序
CPIP acts as a selective antagonist of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels by binding to a specific site on the channel. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels are activated by various stimuli, such as electrophiles, oxidants, and pungent compounds, and lead to the influx of calcium ions into the cell. By blocking N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels, CPIP inhibits calcium influx and reduces the sensitivity of sensory neurons to noxious stimuli, thus reducing pain and inflammation.
Biochemical and Physiological Effects
CPIP has been shown to reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and visceral pain. CPIP has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to noxious stimuli. In addition, CPIP has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain.
実験室実験の利点と制限
One of the main advantages of CPIP is its selectivity for N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels, which allows for the specific investigation of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide-mediated pain and inflammation. CPIP is also relatively easy to synthesize, which makes it accessible to most laboratories. However, one of the limitations of CPIP is its relatively low potency, which requires higher doses to achieve a significant effect. In addition, CPIP has a relatively short half-life, which limits its use in long-term studies.
将来の方向性
There are several future directions for the use of CPIP in scientific research. One potential direction is the investigation of the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels in chronic pain conditions, such as neuropathic pain and fibromyalgia. Another potential direction is the development of more potent and selective N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide antagonists, which could be used to target N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels in specific tissues or cell types. Finally, the use of CPIP in combination with other pain-relieving drugs could lead to the development of more effective pain management strategies.
合成法
The synthesis of CPIP involves a multi-step process, which includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 3-chloro-4-(1-piperidinyl)aniline in the presence of a base to form CPIP. The yield of CPIP can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学的研究の応用
CPIP has been extensively used in scientific research to study the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels in pain and inflammation. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels are expressed in sensory neurons and are involved in the detection of noxious stimuli, such as cold, heat, and chemical irritants. By blocking N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels, CPIP can be used to investigate the contribution of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels to pain and inflammation in various animal models.
特性
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O/c19-15-12-13(8-9-17(15)22-10-4-1-5-11-22)21-18(23)14-6-2-3-7-16(14)20/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKMWRQTEHCZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)



![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)
![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)


![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)
